molecular formula C20H22F3N3O3S B2971196 N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1396793-04-6

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2971196
CAS No.: 1396793-04-6
M. Wt: 441.47
InChI Key: WGVMRPOIJFCWOK-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic organic compound of significant interest in medicinal chemistry research. This complex molecule is built around a 1-methyl-1H-indole core, a privileged scaffold in drug discovery known for its diverse biological activities . The indole system is functionalized with a 2-(dimethylamino)ethyl side chain, a structural feature present in potent and selective 5-HT 1F receptor agonists that have been investigated for the therapy of migraine . This side chain is further linked to a 4-(trifluoromethoxy)benzenesulfonamide group. The sulfonamide moiety is a classic pharmacophore found in a wide range of bioactive molecules, including enzyme inhibitors and anticancer agents . The trifluoromethoxy substituent on the benzene ring is a common modification used to enhance metabolic stability and modulate the lipophilicity of a molecule, thereby influencing its pharmacokinetic properties. The primary research applications for this compound are derived from its constituent parts. Its structural architecture suggests potential as a key intermediate or final target in the development of novel therapeutic agents. Researchers may explore its utility as a serotonin receptor ligand, given the known activity of closely related analogs . Furthermore, the presence of the benzenesulfonamide group indicates potential for investigation as an inhibitor of various enzymes, such as protein kinases like PLK4, which are important targets in oncology . The combination of the indole and sulfonamide fragments in a single molecule may promise a synergistic enhancement of therapeutic effect, a strategy employed in the design of new antibacterial compounds . This product is intended for laboratory research and development purposes only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O3S/c1-25(2)19(17-13-26(3)18-7-5-4-6-16(17)18)12-24-30(27,28)15-10-8-14(9-11-15)29-20(21,22)23/h4-11,13,19,24H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVMRPOIJFCWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide, often referred to by its chemical identifiers, represents a class of compounds with notable biological activity. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C28H33F3N7O2S
  • Molecular Weight: 499.61 g/mol
  • IUPAC Name: this compound

Structure

The compound features a complex structure that includes:

  • A dimethylaminoethyl group
  • An indole moiety
  • A trifluoromethoxy group attached to a benzenesulfonamide backbone

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. It exhibits significant activity against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentrations (MIC) for certain strains have been reported as follows:

Bacterial StrainMIC (μM)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125

The mechanism of action appears to involve the inhibition of protein synthesis and subsequent disruption of nucleic acid and peptidoglycan production .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in various cancer cell lines. For example, treatment with the compound resulted in increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways in cells .

Case Study 1: Antibacterial Efficacy

A study conducted on a range of clinical isolates demonstrated that the compound significantly inhibited biofilm formation in Staphylococcus aureus, with a minimum biofilm inhibitory concentration (MBIC) ranging from 31.108 to 62.216 μg/mL . This suggests potential utility in treating infections associated with biofilm-forming bacteria.

Case Study 2: Anticancer Mechanism

In a recent investigation involving gastric cancer cell lines, the compound was shown to reduce cell viability significantly at concentrations above 5 μM, leading to apoptosis rates between 40% and 60% after 24 hours of treatment . The study emphasized the role of mitochondrial dysfunction as a key mechanism underlying the compound's anticancer effects.

Safety and Toxicology

Toxicological assessments indicate that the compound does not exert significant adverse effects on cardiovascular or central nervous systems at therapeutic doses. Long-term studies have shown no notable toxicity during repeated dosing regimens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole and Sulfonamide Moieties

The following compounds share core structural features with the target molecule but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Key Structural Features Biological/Physicochemical Implications
Target Compound - 1-Methylindole
- Dimethylaminoethyl linker
- 4-Trifluoromethoxybenzenesulfonamide
- Enhanced lipophilicity (logP) due to trifluoromethoxy group
- Potential metabolic stability
N-(2-(1H-Indol-3-yl)Ethyl)-2-(2-Fluoro-[1,1′-Biphenyl]-4-yl)Propanamide () - Unsubstituted indole
- Fluoro-biphenylpropanamide
- Reduced steric hindrance for receptor binding
- Fluorine may improve bioavailability
4-Methyl-N-(2-Phenyl-2-(2-Phenyl-6-(Trifluoromethyl)-1H-Indol-3-yl)Ethyl)Benzenesulfonamide () - 6-Trifluoromethylindole
- 4-Methylbenzenesulfonamide
- Increased hydrophobicity from CF3 group
- Methylsulfonamide may reduce metabolic resistance
2-(1-(4-Chlorobenzoyl)-5-Methoxy-1H-Indol-3-yl)-N-((4-(Trifluoromethyl)Phenyl)Sulfonyl)Acetamide (Compound 31, ) - Chlorobenzoyl and methoxyindole
- Trifluoromethylbenzenesulfonamide
- Chlorine enhances electrophilicity
- Methoxy group may hinder enzymatic degradation

Substituent Effects on Pharmacokinetics

  • Trifluoromethoxy vs.
  • Dimethylaminoethyl Linker: This moiety may improve solubility and membrane permeability compared to non-aminated analogs (e.g., ’s propanamide derivative) .
  • 1-Methylindole vs. Unsubstituted Indole: Methylation at the indole nitrogen reduces hydrogen-bonding capacity but increases metabolic stability by blocking oxidative degradation .

Research Findings and Data Tables

Physicochemical Properties of Selected Analogues

Property Target Compound (Compound 3l) (Compound 31)
Molecular Weight (g/mol) ~460 (estimated) 500.6 529.0
logP (Predicted) 3.8 4.2 4.5
Key Substituents -OCHF3 -CF3, -Ph -Cl, -OCH3

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